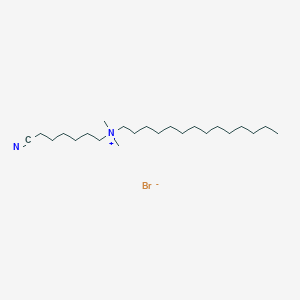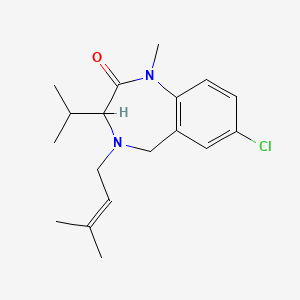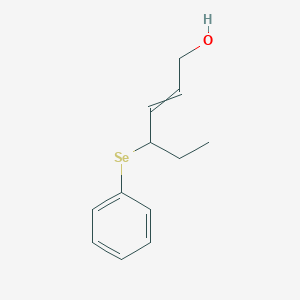![molecular formula C11H17N2O5- B12564607 [3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate CAS No. 291778-29-5](/img/structure/B12564607.png)
[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate: is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate typically involves the reaction of imidazolidinone derivatives with tert-butyl acetoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can result in a variety of functionalized imidazolidinone compounds.
Aplicaciones Científicas De Investigación
[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetate
Uniqueness
[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate is unique due to its specific structural features, such as the imidazolidinone ring and the tert-butoxy group. These features confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
291778-29-5 |
|---|---|
Fórmula molecular |
C11H17N2O5- |
Peso molecular |
257.26 g/mol |
Nombre IUPAC |
2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-9(16)7-13-5-4-12(10(13)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)/p-1 |
Clave InChI |
HUCDVVXSDARTFO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)CN1CCN(C1=O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)



![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)



![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)

